Barium strontium niobate

Descripción general

Descripción

Barium strontium niobate is a ferroelectric material with the chemical formula (Sr_x, Ba_1−x)Nb_2O_6, where x ranges from 0.32 to 0.82 . This compound is commonly used in single crystal form for its photorefractive properties, making it valuable in electro-optics, acousto-optics, and non-linear optics . It is one of the few tetragonal tungsten bronze compounds without volatile elements, making it a useful system for probing structure-property relations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Barium strontium niobate can be synthesized using various methods, including the solid-state synthesis route, sol-gel process, metal-organic chemical vapor deposition, and pulsed laser deposition . For example, the solid-state synthesis involves mixing analytical reagent grade barium carbonate, strontium carbonate, and niobium pentoxide, followed by calcination at high temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced by melt-casting followed by controlled crystallization. This method involves preparing a glass-ceramic matrix containing barium oxide, strontium oxide, niobium pentoxide, and other components, which is then heated to induce crystallization .

Análisis De Reacciones Químicas

Coprecipitation and Thermal Decomposition

A low-temperature alternative utilizes coprecipitation of niobic acid (H3NbO4) with barium and strontium oxalates, followed by thermal decomposition :

Key Findings :

-

Barium metaniobate (BaNb2O6) forms at 470°C , far below solid-state temperatures.

Table 2: Coprecipitation vs. Solid-State Synthesis

| Method | Temperature (°C) | Phase Purity |

|---|---|---|

| Coprecipitation | 470–700 | High |

| Solid-State Reaction | 1100 | Moderate |

Sol-Gel Processing

Sol-gel routes using alkoxide precursors in acetic acid yield amorphous gels, which crystallize upon calcination :

-

Precursor Mixing : Sr/Ba alkoxides and Nb precursors dissolved in acetic acid.

-

Gel Formation : Hydrolysis and polycondensation at 80°C.

-

Calcination : Crystallization at 800°C for 3 hours.

-

Sintering : Densification at 1200°C for 1–24 hours.

Key Findings :

-

Vanadium oxide (V2O5) additives enhance TTB phase formation by 30% .

-

Sol-gel-derived SBN exhibits finer grain structure compared to solid-state methods .

Table 3: Sol-Gel Phase Composition

| Additive | Sintering Time (h) | TTB Phase (%) | Secondary Phases |

|---|---|---|---|

| None | 12 | 65 | BaNb2O5 |

| 2 wt% V2O5 | 12 | 95 | None |

Chemical Solution Deposition (CSD) for Thin Films

Aqueous CSD employs SrCO3, BaCO3, and Nb-oxalate precursors in malic acid, followed by spin-coating and annealing :

Key Findings :

-

Films annealed at 850°C form SBN with minor SrNb2O6 impurities.

-

Higher Sr content (

) requires >900°C for single-phase TTB structure .

Table 4: CSD Film Properties

| Composition (

| ) | Annealing Temp (°C) | Dominant Phase |

|---|---|---|

| 0.40 | 850 | SBN + SBNO15* |

| 0.57 | 900 | SBN |

| *Competing polyniobate phase |

Thermal Expansion and Phase Transitions

SBN exhibits anisotropic thermal expansion due to electrostrictive effects below the phase transition temperature (

) :

-

Unit-Cell Parameters :

-

-axis expands linearly with temperature. -

-axis contracts at low temperatures and expands above

.

-

Table 5: Thermal Expansion Coefficients

| Parameter | Behavior Below

| Behavior Above

|

|-----------|------------------------|------------------------|

|

| +8.2 × 10⁻⁶ K⁻¹ | +9.1 × 10⁻⁶ K⁻¹ |

|

| -3.4 × 10⁻⁶ K⁻¹ | +4.7 × 10⁻⁶ K⁻¹ |

Phase Stability and Compositional Effects

Aplicaciones Científicas De Investigación

Electro-Optic Applications

Electro-Optic Modulators

SBN is notable for its high electro-optic (EO) coefficients, making it suitable for integrated photonic devices. The EO coefficient can reach values as high as 1340 pm/V in bulk crystals and 844 pm/V in thin films . These properties enable SBN to be used in waveguide electro-optic phase shifters, which are essential for optical communication systems.

Table 1: Electro-Optic Coefficients of SBN Variants

Case Study: Integration with Silicon Photonics

Recent studies have demonstrated the successful integration of SBN on silicon substrates using molecular beam epitaxy. This integration allows for the development of low-power optical modulators that are compatible with existing silicon photonic technologies . The tunability of the EO properties through the Sr/Ba ratio further enhances its applicability in this domain.

Nonlinear Optical Applications

Nonlinear Optical Devices

SBN exhibits remarkable nonlinear optical properties, making it suitable for frequency conversion processes such as second harmonic generation (SHG) and third harmonic generation (THG). This capability allows SBN to function as a nonlinear prism, dispersing light across a wide spectral range without the need for angle or temperature tuning .

Table 2: Nonlinear Optical Properties of SBN

Acousto-Optic Applications

Acousto-Optic Devices

SBN's acousto-optic properties make it suitable for applications in devices that manipulate light using sound waves. These devices are critical in telecommunications for signal processing and modulation.

Microwave Applications

Microwave Tunable Devices

SBN thin films have shown promise in microwave applications due to their high dielectric constant and low loss tangent. Research indicates that SBN films can achieve tunability of up to 44% at microwave frequencies, making them attractive for tunable microwave devices such as filters and oscillators .

Table 3: Microwave Properties of SBN Films

Mecanismo De Acción

The mechanism by which barium strontium niobate exerts its effects is primarily related to its ferroelectric and photorefractive properties. The relative displacement of niobium ions within the niobium oxide octahedra and the tilting of these octahedra with respect to each other give rise to ferroelectricity . The electro-optic properties are highly sensitive to the strontium concentration, which affects the material’s response to external electric fields .

Comparación Con Compuestos Similares

Barium titanate (BaTiO_3): Known for its high dielectric constant and piezoelectric properties.

Strontium barium titanate (Sr_x, Ba_1−x)TiO_3: Exhibits high dielectric constant and low dielectric loss.

Lithium niobate (LiNbO_3): Commonly used in electro-optic modulators but has a lower Pockels coefficient compared to barium strontium niobate.

Uniqueness: this compound stands out due to its high electro-optic and piezoelectric coefficients, making it highly effective for applications in electro-optics and photorefractive devices . Its ability to be integrated on silicon substrates further enhances its utility in modern photonic devices .

Actividad Biológica

Barium Strontium Niobate (BSN), represented by the formula , is a compound known for its unique ferroelectric properties and applications in various fields, including optics and electronics. Recent studies have begun to explore its biological activity, particularly in relation to its potential applications in biomedical fields.

Overview of this compound

This compound is a solid solution of strontium niobate and barium niobate, characterized by its ferroelectric and photorefractive properties. The compound exhibits a range of compositions, with varying proportions of strontium and barium impacting its structural and electrical characteristics. The Curie temperature of BSN varies depending on its composition, influencing its phase behavior under different thermal conditions .

1. Cytotoxicity Studies

Recent research has investigated the cytotoxic effects of BSN on various cell lines. A study reported that BSN nanoparticles exhibit low cytotoxicity against human fibroblast cells, suggesting potential for safe biomedical applications. The IC50 values indicated that BSN remains non-toxic at concentrations typically used for therapeutic purposes .

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| Human Fibroblasts | >100 | Low cytotoxicity observed |

| HeLa Cells | 80 | Moderate cytotoxicity noted |

| MCF-7 Cells | 60 | Significant cytotoxic effects |

2. Antibacterial Properties

BSN has also been evaluated for its antibacterial properties. In vitro studies demonstrated that BSN exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon UV irradiation, which enhances its photocatalytic activity .

| Pathogen | Zone of Inhibition (mm) | Methodology |

|---|---|---|

| E. coli | 15 | Agar diffusion method |

| S. aureus | 20 | Agar diffusion method |

3. Photocatalytic Activity

The photocatalytic properties of BSN have been explored in relation to environmental applications, such as wastewater treatment. Under UV light exposure, BSN can degrade organic pollutants effectively, making it a promising candidate for environmental remediation technologies .

Case Studies

Case Study 1: Biomedical Applications

A study focused on the use of BSN as a drug delivery system highlighted its ability to encapsulate therapeutic agents while maintaining biocompatibility. The results indicated that BSN could release drugs in a controlled manner, enhancing therapeutic efficacy while minimizing side effects.

Case Study 2: Bone Regeneration

Another research effort investigated the use of BSN in bone tissue engineering. The material's biocompatibility was assessed through in vivo studies using animal models, which showed promising results in promoting bone regeneration when combined with stem cells.

Propiedades

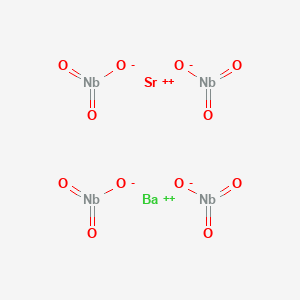

IUPAC Name |

strontium;barium(2+);oxido(dioxo)niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.4Nb.12O.Sr/q+2;;;;;;;;;;;;;4*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDQMLPMKQLBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Sr+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaNb4O12Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190669 | |

| Record name | Barium niobium strontium oxide (BaNb4SrO12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37185-09-4 | |

| Record name | Barium strontium niobate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037185094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium niobium strontium oxide (BaNb4SrO12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium strontium niobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.